tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate
Description
tert-butyl N-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate is a brominated aromatic compound featuring a tert-butyl carbamate group attached to a propan-2-yl backbone and a para-bromomethyl-substituted phenyl ring. This compound is structurally significant due to the reactive bromomethyl group, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and organic synthesis . Its tert-butyl carbamate moiety acts as a protective group for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C15H22BrNO2 |
|---|---|
Molecular Weight |
328.24 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(bromomethyl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-11(17-14(18)19-15(2,3)4)9-12-5-7-13(10-16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
AZBQEFCBXBMHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(bromomethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (CH₂Br) attached to the phenyl ring is highly reactive in nucleophilic substitution (Sₙ) reactions. The bromine atom acts as a good leaving group, enabling substitution with nucleophiles such as alcohols, amines, or thiols.
| Reaction Type | Mechanism | Key Products | Conditions |
|---|---|---|---|
| Sₙ2 Substitution | Bimolecular nucleophilic attack on the electrophilic carbon of CH₂Br. | Alkylated derivatives (e.g., CH₂OR, CH₂NR₂) | Polar aprotic solvents (e.g., DMF), nucleophiles (e.g., NaOH, NH₃) |
| Sₙ1 Substitution | Formation of a carbocation intermediate followed by nucleophilic attack. | Similar products as Sₙ2 but with possible carbocation rearrangements. | Polar protic solvents (e.g., H₂O, ROH), strong acids (e.g., H₂SO₄) |
Carbamate Group Reactivity
The tert-butyl carbamate moiety (Boc group) is stable under mild conditions but can undergo cleavage under acidic or basic hydrolysis to release the amine intermediate.
Biological Interactions
The bromomethyl group can engage in electrophilic interactions with nucleophiles in biological systems (e.g., cysteine residues in enzymes). This property makes the compound a potential modulator of enzyme activity, particularly in drug discovery contexts.
Hazard and Stability Considerations
The compound is classified as Danger (GHS05/GHS07) due to its corrosive and toxic properties. Proper handling requires:
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Scientific Research Applications
tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules with desired properties .
Comparison with Similar Compounds
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate (CAS 298-59-9)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Substituent : Chloromethyl (-CH₂Cl) at the para position.
- Properties : Lower molecular weight (269.5 g/mol) compared to the bromo analog. Chlorine’s lower electronegativity and smaller atomic radius result in slower reaction kinetics in substitution reactions compared to bromine .
- Applications : Used in synthetic pathways requiring milder reactivity, such as controlled coupling reactions or intermediates for agrochemicals.
tert-butyl N-[1-[4-(aminomethyl)phenyl]propan-2-yl]carbamate (CID 165908499)
- Molecular Formula : C₁₅H₂₄N₂O₂
- Substituent: Aminomethyl (-CH₂NH₂) at the para position.
- Properties: The amino group introduces polarity, increasing solubility in polar solvents (e.g., water or ethanol). The molecular weight (264 g/mol) is lower than bromo and chloro analogs due to the absence of halogens. The amino group enables participation in condensation or amide bond formation, diverging from the halogenated analogs’ substitution reactivity .
- Applications : Serves as a precursor for drug candidates requiring amine functionalization, such as protease inhibitors or kinase modulators.
Comparative Data Table
*LG = Leaving Group
Research Findings and Industrial Relevance
Reactivity in Cross-Coupling Reactions : The bromo analog’s superior leaving group ability makes it preferred in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the chloro analog, which requires harsher conditions .
Stability Considerations: The bromo derivative’s higher molecular weight and reactivity necessitate inert storage conditions to prevent premature degradation, whereas the amino analog’s basicity demands protection from acidic environments .
Pharmaceutical Utility: The amino analog (CID 165908499) is documented in experimental phasing pipelines for drug discovery, leveraging its amine group for target-specific modifications .
Biological Activity
tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate, also known by its CAS number 239074-27-2, is a chemical compound that has garnered interest in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 286.16 g/mol
- CAS Number : 239074-27-2
- Purity : Specifications vary; often above 95% purity is required for biological studies.
- Storage Conditions : Should be kept under inert atmosphere at 2–8°C to maintain stability .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted its potential as a bromodomain BRD4 inhibitor, which is crucial for regulating gene expression in cancer cells . This inhibition can lead to reduced proliferation of cancerous cells.
2. Enzyme Inhibition
This compound has been shown to inhibit several cytochrome P450 enzymes, particularly CYP2C19 and CYP2C9, which are involved in drug metabolism. Such inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : Its structure allows for effective binding to target proteins, influencing their activity.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, it alters signaling pathways that are critical in cancer progression and inflammation.
Case Study 1: Antitumor Activity
A study conducted on various cell lines demonstrated that this compound significantly inhibited cell growth in vitro. The compound was tested against breast and prostate cancer cell lines, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.6 |
| PC3 (Prostate Cancer) | 7.2 |
Case Study 2: Pharmacokinetic Profile
In vivo studies assessed the pharmacokinetic properties of the compound. Results indicated high gastrointestinal absorption and moderate blood-brain barrier permeability.
| Parameter | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate |
| CYP Inhibition | Yes (CYP2C19, CYP2C9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
